
9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic dihydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic dihydrazide is a chemical compound with the molecular formula C18H18N4O2 It is known for its unique structure, which includes a rigid 9,10-dihydro-9,10-ethanoanthracene framework
Méthodes De Préparation
The synthesis of 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic dihydrazide typically involves the reaction of 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired dihydrazide product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic dihydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic dihydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic dihydrazide involves its interaction with molecular targets through its functional groups. The pathways involved may include binding to specific receptors or enzymes, leading to a cascade of biochemical reactions. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic dihydrazide include:
9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid: This compound shares the same core structure but differs in its functional groups.
9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboximide: Another related compound with different functional groups.
9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride: This compound has an anhydride functional group instead of the dihydrazide
Propriétés
Numéro CAS |
38253-49-5 |
|---|---|
Formule moléculaire |
C18H18N4O2 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarbohydrazide |
InChI |
InChI=1S/C18H18N4O2/c19-21-17(23)15-13-9-5-1-2-6-10(9)14(16(15)18(24)22-20)12-8-4-3-7-11(12)13/h1-8,13-16H,19-20H2,(H,21,23)(H,22,24) |
Clé InChI |
VSIXZNXJYWMUMM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C3C(C(C(C2=C1)C4=CC=CC=C34)C(=O)NN)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




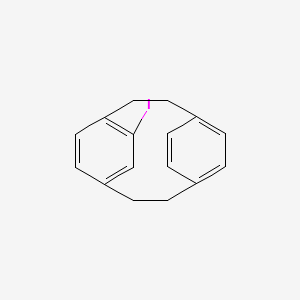
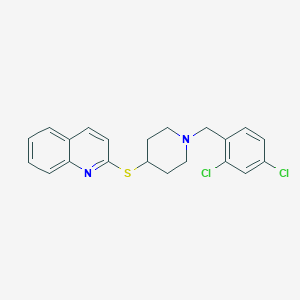

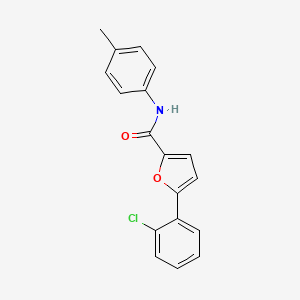
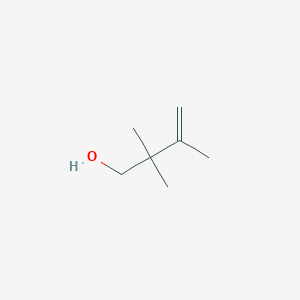
![Phosphonic acid, (3-bromobenzo[b]selenophene-2-yl)-](/img/structure/B11948784.png)

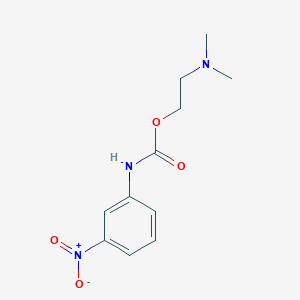
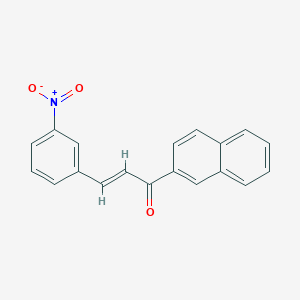
![4-[4-(4-Methylphenyl)pentyl]cyclohex-2-en-1-one](/img/structure/B11948804.png)


